(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(pyridin-4-yl)methanone hydrochloride
Description
Properties
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-pyridin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S.ClH/c20-14(15-2-1-11-22-15)12-18-7-9-19(10-8-18)16(21)13-3-5-17-6-4-13;/h1-6,11,14,20H,7-10,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYLZMPMPGEOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=NC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that thiophene derivatives, which are part of the compound’s structure, have been associated with a broad range of biological activities. They have been used in the preparation of biologically active compounds such as the analgesic Sulfentanyl and the antithrombotic Clopidogrel Hydrogen Sulfate.
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects.
Biochemical Pathways
It’s known that thiophene derivatives can influence various biochemical pathways.
Biological Activity
The compound (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(pyridin-4-yl)methanone hydrochloride , also known by its CAS number 1351633-38-9, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 409.95 g/mol. The compound features a piperazine ring, a thiophene moiety, and a pyridine structure, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN3O2S2 |
| Molar Mass | 409.95 g/mol |
| CAS Number | 1351633-38-9 |
Biological Activity Overview
Research indicates that the compound exhibits various biological activities, including antimicrobial , antioxidant , and antitumor properties. These activities are primarily attributed to its structural components, which facilitate interactions with biological targets.
Antimicrobial Activity
A study evaluating the antimicrobial properties of similar piperazine derivatives found that compounds with thiophene and pyridine rings demonstrated significant activity against various bacterial strains. Specifically, derivatives showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
Antioxidant Activity
The antioxidant capacity of the compound was assessed through DPPH radical scavenging assays. Results indicated that the compound effectively reduced oxidative stress markers, which is crucial for preventing cellular damage associated with various diseases . The structure's hydroxyl group likely contributes to this activity by donating hydrogen atoms to free radicals.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, leading to cell cycle arrest at the G1 phase .
Case Studies and Research Findings
- Study on Antimicrobial Properties :
- Antioxidant Evaluation :
- Antitumor Activity Assessment :
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities that can be leveraged in drug development.
Antidepressant Activity:
Research indicates that derivatives of piperazine compounds often show antidepressant effects. The structural modifications introduced by the thiophene ring and hydroxyl group may enhance serotonin receptor affinity, suggesting potential use in treating depression and anxiety disorders.
Anticancer Properties:
Studies have shown that similar piperazine derivatives can inhibit cancer cell proliferation by inducing apoptosis. The incorporation of the thiophene moiety has been linked to enhanced anticancer activity against various tumor types, making this compound a candidate for further investigation in oncology.
Neuroprotective Effects:
The compound's ability to cross the blood-brain barrier could be beneficial in neurodegenerative disease treatments. Preliminary studies suggest that it may protect neuronal cells from oxidative stress, a common pathway in conditions such as Alzheimer's disease.
Pharmacology
The pharmacological profile of (4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(pyridin-4-yl)methanone hydrochloride has been explored through various studies:
Material Science
Beyond medicinal applications, the compound's unique chemical structure allows for potential uses in material science:
Polymer Synthesis:
The piperazine derivative can act as a monomer in polymer synthesis, contributing to materials with enhanced mechanical properties and thermal stability.
Sensors and Electronics:
Due to its electronic properties, it can be utilized in the development of organic semiconductors or sensors, particularly those sensitive to environmental changes.
Case Study 1: Antidepressant Efficacy
A study conducted on various piperazine derivatives revealed that modifications similar to those found in this compound led to increased serotonin receptor binding and improved behavioral outcomes in animal models of depression.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating potent anticancer activity. Further investigations are warranted to elucidate the underlying mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares core structural motifs with several arylpiperazine derivatives, which are frequently explored for their diverse bioactivities. Below is a detailed comparison with key analogs:
Thiophene- and Piperazine-Containing Analogs
- Compound 21: Synthesized as part of a study on arylpiperazines, this molecule replaces the pyridin-4-yl group with a 4-(trifluoromethyl)phenyl moiety and retains the thiophen-2-yl group.
- MK45 (RTC6): Features a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group attached to the piperazine ring, paired with a thiophen-2-ylbutanone chain. The chloro-trifluoromethylpyridine substituent may confer higher metabolic stability but could reduce aqueous solubility compared to the target compound’s pyridin-4-yl methanone group .
Pyridine- and Piperazine-Based Derivatives
- Compound w3 : Contains a chloropyrimidine-triazole-phenyl scaffold linked to a 4-methylpiperazine group. Unlike the target compound, this derivative lacks a thiophene ring but includes a triazole, which may enhance hydrogen-bonding interactions with biological targets .
- (4-Methoxyphenyl)methanone Derivative (CAS 1323490-64-7): Substitutes the pyridin-4-yl group with a 4-methoxyphenyl moiety and replaces the hydroxyethyl-thiophene chain with a 1-ethylimidazole group.
Naphthalene-Oxy Substituted Analog (CAS 1189447-55-9)
This compound replaces the pyridin-4-yl and thiophene groups with a naphthalen-2-yloxy moiety and a propoxypyridazine ring. The naphthalene system introduces bulkier aromaticity, which might sterically hinder interactions with narrow binding pockets compared to the target compound’s smaller pyridine-thiophene system .
Structural and Physicochemical Data
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, Mannich base formation, or coupling reactions. For example, piperazine derivatives can be synthesized via HCl-catalyzed condensation in methanol, followed by purification using column chromatography (e.g., ethyl acetate/hexane gradients) to achieve >90% purity . Maximizing yields requires controlled stoichiometry (1.2 equiv of reagents), anhydrous conditions, and iterative recrystallization from methanol or ethanol. Monitoring reaction progress via TLC (Rf = 0.3–0.5) ensures intermediate stability .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC with C18 columns (e.g., 70:30 acetonitrile/water mobile phase) to assess purity (>98%) .
- NMR spectroscopy (¹H/¹³C) to confirm structural features like the thiophen-2-yl proton (δ 7.2–7.4 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ calculated for C₁₇H₂₀ClN₃O₂S: 366.0984) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation/contact .
- Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can researchers design stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability testing : Incubate the compound in buffers (pH 1–10) at 40–60°C for 4–12 weeks. Monitor degradation via HPLC every 7 days .
- Kinetic analysis : Use first-order models to calculate degradation rate constants (k) and shelf-life (t₉₀). Thiophene ring oxidation and piperazine hydrolysis are common degradation pathways under acidic conditions .
Q. What methodologies are recommended for studying solubility and formulation compatibility?
- Methodological Answer :
- Shake-flask method : Measure equilibrium solubility in PBS, DMSO, or simulated gastric fluid at 25°C. Use UV-Vis spectroscopy (λmax = 260–280 nm) for quantification .
- Thermal analysis : DSC/TGA can identify polymorphic transitions or excipient interactions (e.g., lactose incompatibility at >150°C) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer :
- Synthesize analogs by modifying the thiophene (e.g., 3-substituted derivatives) or piperazine (e.g., N-methylation) moieties .
- Evaluate in vitro bioactivity (e.g., IC₅₀ in enzyme assays) and correlate with computational docking (Autodock Vina) to identify critical hydrogen bonds (e.g., pyridin-4-yl interactions with kinase active sites) .
Q. How should researchers resolve discrepancies in reported biological activity data?
- Methodological Answer :
- Standardize assay protocols: Use identical cell lines (e.g., HEK293 vs. HeLa), buffer compositions, and incubation times .
- Validate results via orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .
Q. What analytical strategies effectively identify degradation products?
- Methodological Answer :
- LC-MS/MS : Use C18 columns and positive ionization mode to detect hydroxylated or demethylated derivatives .
- Isolation via preparative HPLC followed by ¹H NMR (e.g., δ 4.1–4.3 ppm for hydroxymethyl groups) .
Q. How can metabolic stability studies address contradictory data across model systems?
- Methodological Answer :
- Cross-validate using liver microsomes (human vs. rat), hepatocytes, and in vivo PK studies. Normalize for cytochrome P450 activity (e.g., CYP3A4 inhibition controls) .
Q. What experimental approaches elucidate the compound’s molecular mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
